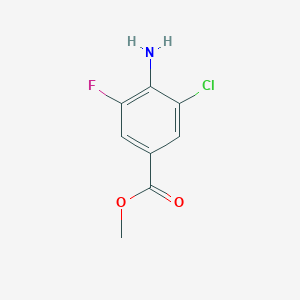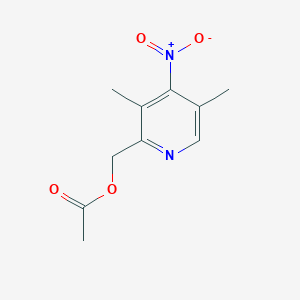
5-cyano-4-oxo-pentanoic Acid
Descripción general
Descripción
5-cyano-4-oxo-pentanoic acid: is an organic compound with the molecular formula C6H7NO3 . It is a derivative of pentanoic acid, featuring a cyano group (-CN) at the fifth carbon and a keto group (=O) at the fourth carbon. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitrile Hydrolysis: One common method to synthesize 5-cyano-4-oxo-pentanoic acid involves the hydrolysis of nitriles. For example, this compound can be prepared by the hydrolysis of 5-cyano-4-oxo-pentanenitrile under acidic or basic conditions.
Oxidation of Alcohols: Another method involves the oxidation of 5-cyano-4-hydroxy-pentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrile hydrolysis processes, where the nitrile precursor is hydrolyzed in the presence of strong acids or bases to yield the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-cyano-4-oxo-pentanoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 5-amino-4-oxo-pentanoic acid using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: 5-amino-4-oxo-pentanoic acid.
Substitution Products: Derivatives with different functional groups replacing the cyano group.
Aplicaciones Científicas De Investigación
Chemistry: 5-cyano-4-oxo-pentanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving nitriles and ketones. It serves as a model substrate for investigating the mechanisms of nitrile hydratases and other related enzymes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways involving nitriles and ketones.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-cyano-4-oxo-pentanoic acid involves its interaction with specific molecular targets, such as enzymes that catalyze the hydrolysis of nitriles and the reduction of ketones. The cyano group can act as an electrophile, while the keto group can participate in various nucleophilic addition reactions. These interactions are crucial for the compound’s reactivity and its role in biochemical pathways.
Comparación Con Compuestos Similares
4-oxo-pentanoic acid: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
5-amino-4-oxo-pentanoic acid: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
5-cyano-4-hydroxy-pentanoic acid: Features a hydroxyl group instead of a keto group, altering its chemical properties and reactivity.
Uniqueness: 5-cyano-4-oxo-pentanoic acid is unique due to the presence of both a cyano group and a keto group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and biochemical research.
Propiedades
IUPAC Name |
5-cyano-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-4-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMXIVOCBFWTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)

![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)



![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)

![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)

